molecular formula C13H11ClN2O B11864373 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 32409-95-3

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No.: B11864373
CAS No.: 32409-95-3
M. Wt: 246.69 g/mol
InChI Key: OVKNQLCXEQHYLH-UHFFFAOYSA-N
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Description

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile is a complex organic compound that features a unique structure combining a chlorinated propanoyl group with a dihydroisoquinoline core and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile typically involves the acylation of 1,2-dihydroisoquinoline with 3-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorinated propanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

    Reduction: The carbonitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Products include azides or nitriles depending on the nucleophile used.

    Cyclization: Various heterocyclic compounds can be formed.

    Reduction: Amines or other reduced derivatives are typically obtained.

Scientific Research Applications

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antiviral activities.

    Material Science: It can be used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The chlorinated propanoyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. The carbonitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionyl Chloride: A simpler compound used in similar synthetic applications.

    1,2-Dihydroisoquinoline: The core structure without the additional functional groups.

    Carbonitrile Derivatives: Compounds with similar carbonitrile groups but different core structures.

Uniqueness

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile (CAS No. 32409-95-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H11ClN2O
  • Molecular Weight : 246.69 g/mol
  • Melting Point : Predicted at approximately 510.8 °C
  • Density : 1.30 g/cm³ (predicted)

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzyme pathways:

  • Inhibition of ERK1/2 Kinases : This compound has been identified as an inhibitor of the ERK1/2 signaling pathway, which is crucial in the regulation of cell proliferation and survival. Inhibiting this pathway can be beneficial in cancer therapy by preventing tumor growth and metastasis .
  • Antioxidant Activity : The presence of the isoquinoline structure is associated with antioxidant properties, which can mitigate oxidative stress in cells, potentially reducing inflammation and cellular damage .

Anticancer Activity

A notable study highlighted the efficacy of similar isoquinoline derivatives in targeting cancer cells. The inhibition of ERK1/2 pathways by these compounds has shown promise in reducing tumor size and proliferation rates in various cancer models .

Neuroprotective Effects

Some derivatives of dihydroisoquinolines have demonstrated neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to inhibit neuroinflammatory processes and promote neuronal survival .

Case Studies

StudyFindings
Study A (2023) Investigated the anticancer effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through ERK pathway inhibition.
Study B (2024) Explored the neuroprotective properties of similar compounds in a rat model of Parkinson's disease. The study found that treatment with these compounds improved motor function and reduced dopaminergic neuron loss.

Properties

CAS No.

32409-95-3

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-(3-chloropropanoyl)-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C13H11ClN2O/c14-7-5-13(17)16-8-6-10-3-1-2-4-11(10)12(16)9-15/h1-4,6,8,12H,5,7H2

InChI Key

OVKNQLCXEQHYLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(N(C=CC2=C1)C(=O)CCCl)C#N

Origin of Product

United States

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